
3-Chloro-1-ethyl-4-iodo-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-ethyl-4-iodo-1H-pyrazole typically involves a series of organic reactions, including halogenation and cyclization . One common method involves the reaction of 3-chloro-1-ethylpyrazole with iodine in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes using similar synthetic routes as in laboratory settings. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
3-Chloro-1-ethyl-4-iodo-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the halogen atoms.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .
科学研究应用
3-Chloro-1-ethyl-4-iodo-1H-pyrazole has several applications in scientific research:
作用机制
The mechanism of action of 3-Chloro-1-ethyl-4-iodo-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or modulate the activity of these targets, leading to various biological effects . The exact pathways and molecular interactions depend on the specific application and the structure of the target molecule .
相似化合物的比较
Similar Compounds
3-Chloro-1-ethyl-4-bromo-1H-pyrazole: Similar in structure but with a bromine atom instead of iodine.
3-Chloro-1-ethyl-4-fluoro-1H-pyrazole: Contains a fluorine atom instead of iodine.
3-Chloro-1-ethyl-4-methyl-1H-pyrazole: Has a methyl group instead of iodine.
Uniqueness
3-Chloro-1-ethyl-4-iodo-1H-pyrazole is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity and potential for further functionalization . This combination of halogens makes it a versatile intermediate in organic synthesis .
属性
分子式 |
C5H6ClIN2 |
|---|---|
分子量 |
256.47 g/mol |
IUPAC 名称 |
3-chloro-1-ethyl-4-iodopyrazole |
InChI |
InChI=1S/C5H6ClIN2/c1-2-9-3-4(7)5(6)8-9/h3H,2H2,1H3 |
InChI 键 |
XGDBQBODTTVEOX-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=C(C(=N1)Cl)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


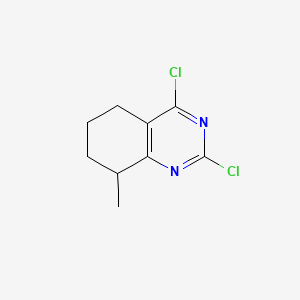

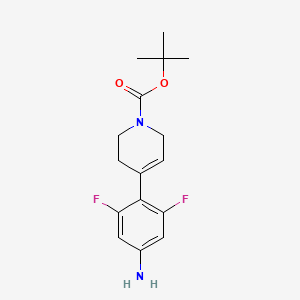

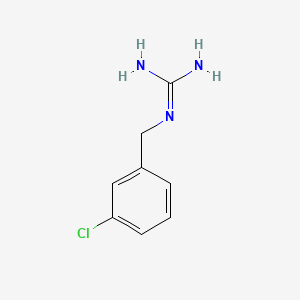
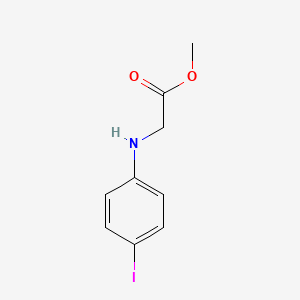

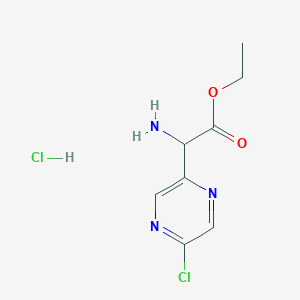
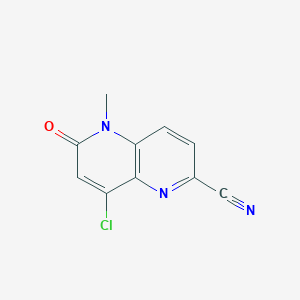
![4,6-Dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13928276.png)

![1-(1-Methyl-1H-benzimidazol-2-yl)-N,N-bis[(1-methyl-1H-benzimidazol-2-yl)methyl]methanamine](/img/structure/B13928279.png)
![4-(3,5-Dimethylphenyl)-7-fluorobenzo[f]isoquinoline](/img/structure/B13928285.png)

